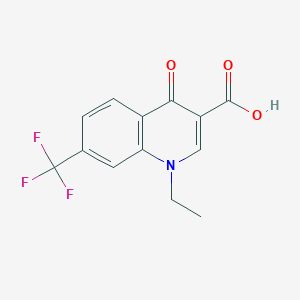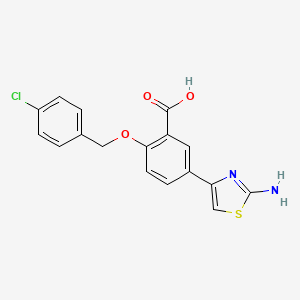
6-(Difluoromethyl)pyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)pyrimidine-4,5-diamine is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the difluoromethyl group at the 6th position and amino groups at the 4th and 5th positions makes this compound unique and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)pyrimidine-4,5-diamine typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the reaction of a pyrimidine derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced difluoromethylating reagents and catalysts can streamline the process, making it more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Difluoromethyl)pyrimidine-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or activation of specific biological pathways. The amino groups can form hydrogen bonds with target molecules, further stabilizing the interaction. These properties make the compound a valuable tool in studying various biological processes and developing new drugs.
Comparison with Similar Compounds
4,5-Diaminopyrimidine: A compound with similar amino groups but lacking the difluoromethyl group.
6-(Trifluoromethyl)pyrimidine-4,5-diamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in 6-(Difluoromethyl)pyrimidine-4,5-diamine imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to target proteins. These characteristics distinguish it from other similar compounds and make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C5H6F2N4 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
6-(difluoromethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C5H6F2N4/c6-4(7)3-2(8)5(9)11-1-10-3/h1,4H,8H2,(H2,9,10,11) |
InChI Key |
FYHFETWAVOZNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)


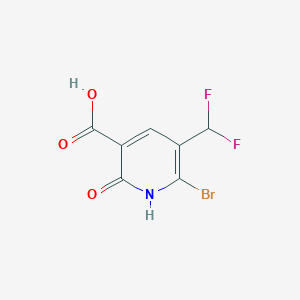

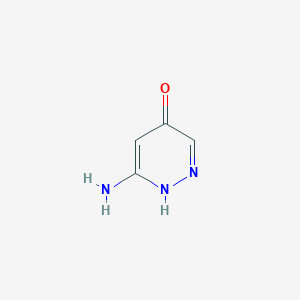
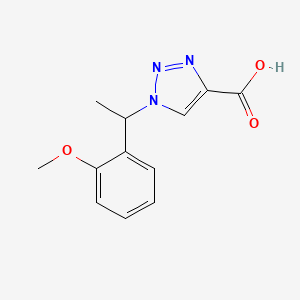
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)

